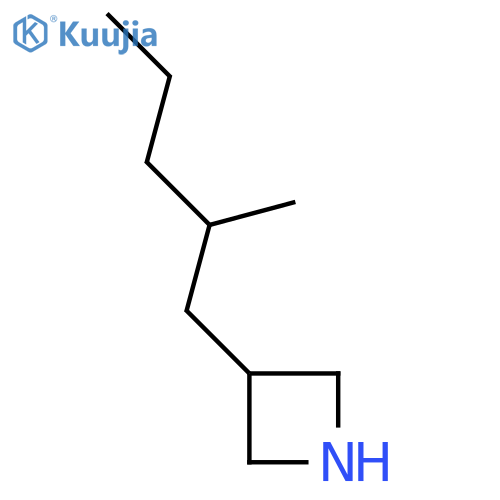Cas no 1528316-48-4 (3-(2-methylpentyl)azetidine)

3-(2-methylpentyl)azetidine structure
商品名:3-(2-methylpentyl)azetidine
3-(2-methylpentyl)azetidine 化学的及び物理的性質
名前と識別子
-
- 3-(2-methylpentyl)azetidine
- 1528316-48-4
- EN300-1867515
- AKOS018006577
-
- インチ: 1S/C9H19N/c1-3-4-8(2)5-9-6-10-7-9/h8-10H,3-7H2,1-2H3
- InChIKey: XVSRWTQEASGQMS-UHFFFAOYSA-N
- ほほえんだ: N1CC(C1)CC(C)CCC
計算された属性
- せいみつぶんしりょう: 141.151749610g/mol
- どういたいしつりょう: 141.151749610g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 4
- 複雑さ: 86.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
3-(2-methylpentyl)azetidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1867515-2.5g |
3-(2-methylpentyl)azetidine |
1528316-48-4 | 2.5g |
$2071.0 | 2023-09-18 | ||
| Enamine | EN300-1867515-0.25g |
3-(2-methylpentyl)azetidine |
1528316-48-4 | 0.25g |
$972.0 | 2023-09-18 | ||
| Enamine | EN300-1867515-1g |
3-(2-methylpentyl)azetidine |
1528316-48-4 | 1g |
$1057.0 | 2023-09-18 | ||
| Enamine | EN300-1867515-0.5g |
3-(2-methylpentyl)azetidine |
1528316-48-4 | 0.5g |
$1014.0 | 2023-09-18 | ||
| Enamine | EN300-1867515-5.0g |
3-(2-methylpentyl)azetidine |
1528316-48-4 | 5g |
$3770.0 | 2023-06-02 | ||
| Enamine | EN300-1867515-10.0g |
3-(2-methylpentyl)azetidine |
1528316-48-4 | 10g |
$5590.0 | 2023-06-02 | ||
| Enamine | EN300-1867515-0.1g |
3-(2-methylpentyl)azetidine |
1528316-48-4 | 0.1g |
$930.0 | 2023-09-18 | ||
| Enamine | EN300-1867515-5g |
3-(2-methylpentyl)azetidine |
1528316-48-4 | 5g |
$3065.0 | 2023-09-18 | ||
| Enamine | EN300-1867515-0.05g |
3-(2-methylpentyl)azetidine |
1528316-48-4 | 0.05g |
$888.0 | 2023-09-18 | ||
| Enamine | EN300-1867515-1.0g |
3-(2-methylpentyl)azetidine |
1528316-48-4 | 1g |
$1299.0 | 2023-06-02 |
3-(2-methylpentyl)azetidine 関連文献
-
1. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
-
J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
1528316-48-4 (3-(2-methylpentyl)azetidine) 関連製品
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
